Palatinose (isomaltulose), scientifically known as 6-O-α-D-glucopyranosyl-D-fructose, is a naturally occurring disaccharide isomer of sucrose. [, , , , , , ] It is classified as a reducing sugar, differing from sucrose in its glycosidic linkage – an α-1,6 linkage instead of the α-1,2 linkage found in sucrose. [, , , ] This structural distinction leads to significant differences in its physiological properties compared to sucrose. [, , , , ]
Palatinose is found naturally in honey and sugarcane juice, but commercial production relies on the enzymatic conversion of sucrose using α-glucosyltransferase obtained from the bacterium Protaminobacter rubrum. [, ] This process yields a product primarily composed of palatinose and trehalulose. []
In scientific research, palatinose serves as a valuable tool for studying carbohydrate metabolism and exploring alternative sweeteners with potentially beneficial health effects. [, , , , , , , ] Its unique characteristics, such as slower digestion and absorption compared to sucrose, have led to investigations into its potential role in managing blood glucose levels and influencing body composition. [, , , , , ]
The primary method for synthesizing palatinose is the enzymatic conversion of sucrose using α-glucosyltransferase. [, ] This process utilizes the bacterium Protaminobacter rubrum as a source of the enzyme. [, ] During the conversion, sucrose is rearranged to produce a mixture of palatinose and trehalulose (α-glucopyranosyl-1,1-fructofuranose). [, ]
Palatinose (6-O-α-D-glucopyranosyl-D-fructose) is a disaccharide composed of glucose and fructose units linked by an α-1,6 glycosidic bond. [, , , ] This structural feature distinguishes it from sucrose, which has an α-1,2 linkage between the glucose and fructose units. [, , , ] The difference in the glycosidic linkage significantly influences the digestion and absorption kinetics of palatinose compared to sucrose. [, , , ]
Palatinose's mechanism of action stems from its slower digestion and absorption compared to sucrose. [, , , , , , ] The α-1,6 glycosidic bond is hydrolyzed at a slower rate by isomaltase in the small intestine, resulting in a more gradual release of glucose and fructose into the bloodstream. [, , ] This slower absorption leads to a lower postprandial blood glucose and insulin response compared to sucrose. [, , , , , , ]
Studies suggest that palatinose might also exert effects on energy metabolism, potentially leading to reduced body fat accumulation compared to sucrose. []
Palatinose is a white crystalline powder with a sweetness approximately 50% that of sucrose. [, ] It exhibits higher stability and lower solubility compared to sucrose. [] The slower hydrolysis rate of palatinose contributes to its lower glycemic index (GI), making it a desirable sugar substitute for individuals aiming to regulate blood glucose levels. [, , , ]
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